Fmoc-5-Ava-OH: A Comprehensive Technical Guide for Researchers
Fmoc-5-Ava-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-5-Ava-OH (N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug discovery, this document details the chemical properties, synthesis, and diverse applications of this versatile molecule.
Core Properties of Fmoc-5-Ava-OH
Fmoc-5-Ava-OH is a derivative of 5-aminovaleric acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus. This strategic protection allows for its use in stepwise solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under mild basic conditions to allow for the elongation of a peptide chain. The five-carbon spacer provided by the aminovaleric acid backbone offers flexibility and is utilized to introduce spacing in peptides or to act as a linker in more complex molecular constructs.
Quantitative Data Summary
| Property | Value | Citations |
| Synonyms | Fmoc-5-aminopentanoic acid, 5-(Fmoc-amino)pentanoic acid, 5-(Fmoc-amino)valeric acid, N-(9-Fluorenylmethyloxycarbonyl)-5-amino-pentanoic acid | [1] |
| CAS Number | 123622-48-0 | [1] |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 339.39 g/mol | |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% (HPLC) | |
| Melting Point | 137-145 °C | |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in organic solvents such as DMF and DCM | [1] |
Experimental Protocols
Synthesis of Fmoc-5-Ava-OH
The synthesis of Fmoc-5-Ava-OH is typically achieved through the reaction of 5-aminovaleric acid with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate).
Materials:
-
5-Aminovaleric acid
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water, or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-aminovaleric acid in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃ in water).
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in a suitable organic solvent like dioxane or DMF.
-
Slowly add the Fmoc-reagent solution to the 5-aminovaleric acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for several hours (typically 4-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-reagent and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the Fmoc-5-Ava-OH product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-5-Ava-OH is a valuable building block in Fmoc-based SPPS. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Fmoc-5-Ava-OH
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Coupling of Fmoc-5-Ava-OH:
-
In a separate vial, dissolve Fmoc-5-Ava-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the activated Fmoc-5-Ava-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (a positive test indicates incomplete coupling).
-
Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it.
-
Add a cleavage cocktail to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups.
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the purified peptide.
-
Applications in Drug Development
Fmoc-5-Ava-OH is not just a simple building block; it plays a crucial role in the development of sophisticated therapeutic agents.
-
Peptide-Based Therapeutics: It is used to introduce flexible spacers into peptide sequences, which can be critical for optimizing the biological activity and pharmacokinetic properties of peptide drugs.[1]
-
PROTACs (Proteolysis Targeting Chimeras): The aminovaleric acid moiety can serve as a linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC. The length and flexibility of this linker are critical for the formation of a stable ternary complex and subsequent degradation of the target protein.
-
Inhibitor Synthesis: Fmoc-5-Ava-OH has been utilized in the synthesis of fatty acid-based dimeric peptides that act as inhibitors of the Postsynaptic Density-95 (PSD-95) protein, a target in neurodegenerative diseases.[3]
Visualizing Workflows and Pathways
To better illustrate the processes involving Fmoc-5-Ava-OH, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for Fmoc-5-Ava-OH.
